3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-20-16-4-2-3-15(16)18(21-13)22-9-6-14(7-10-22)11-23-12-19-8-5-17(23)24/h5,8,12,14H,2-4,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJDBXVADPWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for further development and application in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately g/mol. Its structure includes a dihydropyrimidinone core fused with a cyclopentapyrimidine moiety, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N8O |
| Molecular Weight | 392.467 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the target structure. For instance, derivatives with similar frameworks have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The most active derivatives exhibited MIC values as low as against Pseudomonas aeruginosa .
- Cytotoxicity : Evaluations using the MTT assay indicated that certain derivatives showed low cytotoxicity against human cell lines (HaCat and Balb/c 3T3), suggesting a favorable safety profile for potential therapeutic use .
The mechanism by which this compound exerts its biological effects may involve interaction with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have demonstrated that the compound can form multiple hydrogen bonds with critical residues in these enzymes, leading to inhibition of bacterial growth .
Case Studies
Several case studies have investigated the biological activity of related compounds:
-
Case Study on Antibacterial Activity :
- A derivative structurally similar to our target compound was tested against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, showing significant antibacterial activity.
- The binding interactions were characterized using X-ray crystallography, revealing strong interactions within the active sites of target enzymes .
- Antifungal Activity :
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Activity Type | Target Organisms | Key Findings |
|---|---|---|
| Antibacterial | Pseudomonas aeruginosa, E. coli | MIC = ; effective against clinical strains |
| Antifungal | Candida spp. | Significant growth inhibition observed |
| Cytotoxicity | Human cell lines (HaCat, 3T3) | Low cytotoxicity; favorable safety profile |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Impact: Piperidine and dihydropyrimidinone extensions likely enhance bioavailability and target engagement, as seen in analogues with similar substituents (e.g., improved oral bioavailability in chromeno-pyrimidinones) .
- Synthetic Accessibility : Reductive amination (as in ) or acid-catalyzed condensation () are viable routes for synthesizing such compounds, though steric hindrance in the target may require optimized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
